6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid
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Overview
Description
6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a methoxy group at the 6th position, a trifluoromethyl group at the 4th position, and a carboxylic acid group at the 2nd position on the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the introduction of the trifluoromethyl group and the methoxy group onto the pyridine ring. One common method involves the reaction of 2-bromo-6-methoxypyridine with trifluoromethylating agents under specific conditions. For example, the reaction can be carried out using copper(I) cyanide and potassium iodide in dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other functional groups.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction reactions can convert it into alcohols or aldehydes.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Carboxylic acid derivatives and ketones.
Reduction Products: Alcohols and aldehydes.
Coupling Products: Biaryl compounds and other complex aromatic structures.
Scientific Research Applications
6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the methoxy group can influence the compound’s binding affinity and selectivity towards specific proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine-2-carboxylic acid: Lacks the methoxy group, resulting in different chemical and biological properties.
6-Methoxy-2-pyridinecarboxaldehyde: Contains a formyl group instead of a carboxylic acid group, leading to distinct reactivity and applications.
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Similar structure but with an aldehyde group, used in different synthetic applications.
Uniqueness
6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the combination of the methoxy and trifluoromethyl groups on the pyridine ring. This combination imparts unique electronic and steric properties, making the compound valuable in various chemical transformations and applications. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxy group can influence its reactivity and binding interactions.
Properties
CAS No. |
1211590-72-5 |
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Molecular Formula |
C8H6F3NO3 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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